molecular formula C5H8F2O B1425508 (2,2-Difluoro-3-methylcyclopropyl)methanol CAS No. 509072-72-4

(2,2-Difluoro-3-methylcyclopropyl)methanol

Cat. No. B1425508
M. Wt: 122.11 g/mol
InChI Key: VSFCACSLFLWHTL-UHFFFAOYSA-N
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Description

“(2,2-Difluoro-3-methylcyclopropyl)methanol” is an organic compound with the molecular formula C5H8F2O . It is also known as DFMC. The compound has a molecular weight of 122.11 . The IUPAC name for this compound is ( (1S,3R)-2,2-difluoro-3-methylcyclopropyl)methanol .


Molecular Structure Analysis

The InChI code for “(2,2-Difluoro-3-methylcyclopropyl)methanol” is 1S/C5H8F2O/c1-3-4 (2-8)5 (3,6)7/h3-4,8H,2H2,1H3/t3-,4-/m1/s1 . The InChI key is VSFCACSLFLWHTL-QWWZWVQMSA-N .


Physical And Chemical Properties Analysis

“(2,2-Difluoro-3-methylcyclopropyl)methanol” is a liquid at room temperature .

Scientific Research Applications

Methanol as a Substrate for Biological Production

Methanol, including derivatives like (2,2-Difluoro-3-methylcyclopropyl)methanol, is an attractive substrate for the biological production of chemicals and fuels. Engineering Escherichia coli for converting methanol to metabolites demonstrates the potential of using methanol in biological systems. This research shows the conversion of methanol into biomass components, with the potential for creating specialty chemicals in vivo (Whitaker et al., 2017).

Synthesis of Difluorinated Cyclopropanoid Nucleoside Analogues

Starting from compounds like (2,2-difluorocyclopropyl)methanol, a novel class of difluorinated cyclopropanoid nucleoside analogues can be synthesized. This demonstrates the compound's utility in the synthesis of complex molecules, which can be obtained in enantiomerically pure form (Csuk & Thiede, 2002).

Methanol in Methylotrophic Bacteria

Methanol is used by methylotrophic bacteria as a single source of carbon and energy. The availability of methanol and its potential production from renewable resources make it a valuable feedstock for biotechnology. This includes the study of Methylobacterium extorquens, which has been extensively researched for its ability to metabolize methanol for the production of value-added products (Ochsner et al., 2014).

Methanol in Industrial and Biotechnological Applications

Methanol is one of the most promising building blocks for obtaining more complex chemical structures. Its role extends beyond a mere substrate to being a clean-burning fuel with high octane numbers. The conversion of CO2 to methanol is also notable for its potential to reduce CO2 emissions. Methanol's utility in various industrial processes, including as a hydrogen carrier, highlights its versatility (Dalena et al., 2018).

Methanol in Hydroxylation and Halocyclization Reactions

The hydroxylation of hydrocarbons, such as those involving derivatives of cyclopropyl methanol, is significant in understanding the chemistry of certain enzymatic processes. Studies on methane monooxygenase provide insights into the hydroxylation reactions of such compounds (Liu et al., 1993).

Methanol in Biotechnological Applications with Methylotrophic Bacteria

The use of methanol in bioprocess technology with methylotrophic bacteria, such as Methylobacterium extorquens, is well-established. This highlights the potential of these bacteria for developing economically competitive bioprocesses based on methanol as an alternative carbon source (Schrader et al., 2009).

Safety And Hazards

The compound is classified as a danger according to GHS pictograms . The hazard statements include H225, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

(2,2-difluoro-3-methylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFCACSLFLWHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluoro-3-methylcyclopropyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Difluoro-3-methylcyclopropyl)methanol
Reactant of Route 2
(2,2-Difluoro-3-methylcyclopropyl)methanol
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(2,2-Difluoro-3-methylcyclopropyl)methanol
Reactant of Route 4
(2,2-Difluoro-3-methylcyclopropyl)methanol
Reactant of Route 5
(2,2-Difluoro-3-methylcyclopropyl)methanol
Reactant of Route 6
(2,2-Difluoro-3-methylcyclopropyl)methanol

Citations

For This Compound
1
Citations
MA Battiste, F Tian, JM Baker, O Bautista… - Journal of fluorine …, 2003 - Elsevier
The rate constants for acetolysis of (2,2-difluorocyclopropyl)methyl tosylate, and (2,2-difluoro-3-methylcyclopropyl)methyl tosylate at 92C and of 1-(2,2-difluorocyclopropyl)ethyl tosylate …
Number of citations: 20 www.sciencedirect.com

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